

Optimizing Ddr1-IN-8 concentration for in vitro assays

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Compound of Interest

Compound Name: Ddr1-IN-8

Cat. No.: B12389054

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Technical Support Center: Ddr1-IN-8

Welcome to the technical support center for **Ddr1-IN-8**. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing **Ddr1-IN-8** in in vitro assays. Here you will find answers to frequently asked questions and detailed troubleshooting guides to help you optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is **Ddr1-IN-8** and what is its mechanism of action?

Ddr1-IN-8 is a potent and selective inhibitor of Discoidin Domain Receptor 1 (DDR1) and Discoidin Domain Receptor 2 (DDR2), which are receptor tyrosine kinases activated by collagen. By binding to the kinase domain, **Ddr1-IN-8** blocks the autophosphorylation of DDR1, thereby inhibiting the initiation of downstream signaling cascades. This ultimately interferes with cellular processes regulated by DDR1, such as cell proliferation, migration, and extracellular matrix remodeling.

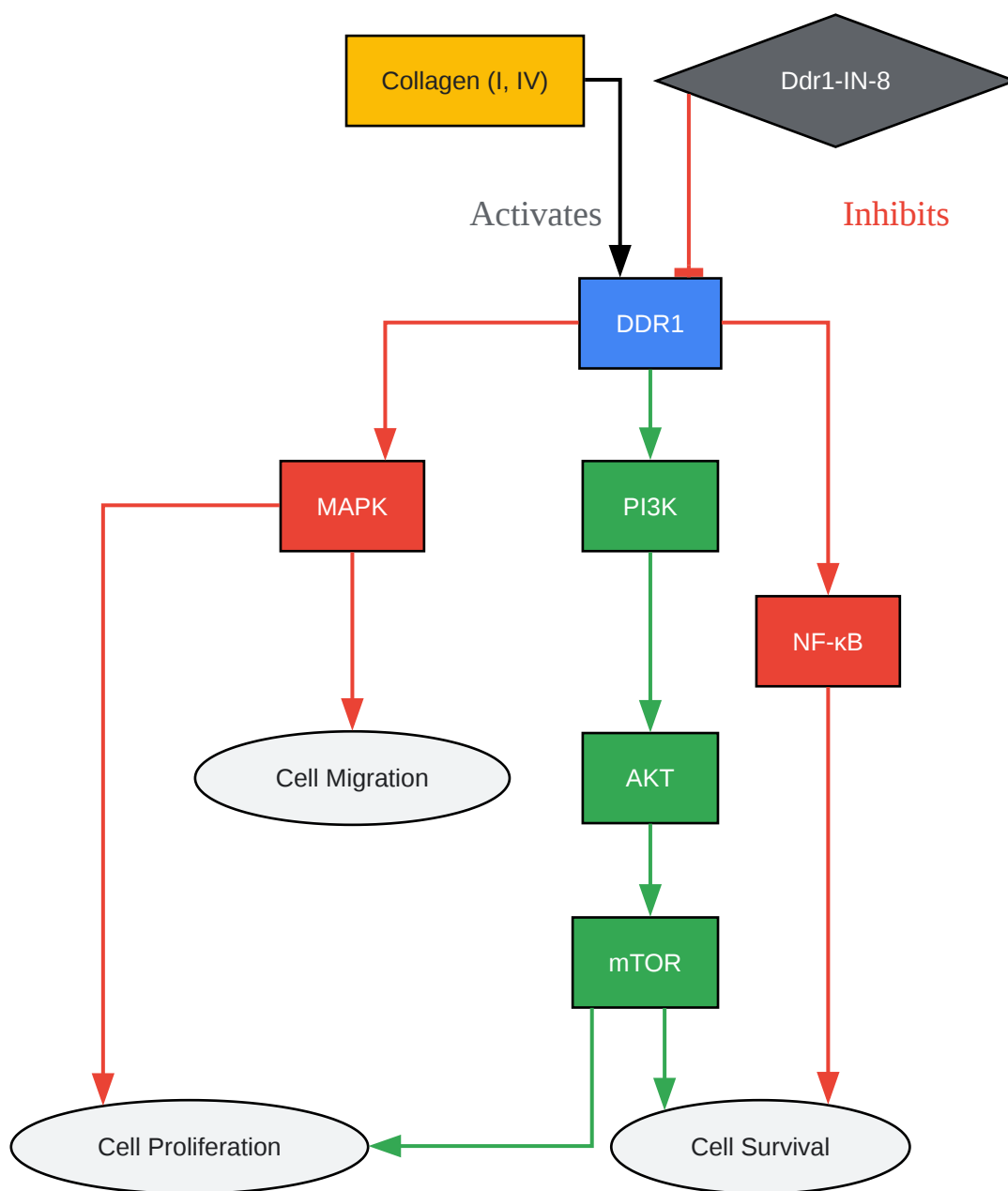
Q2: What are the IC₅₀ values for **Ddr1-IN-8** against DDR1 and DDR2?

The half-maximal inhibitory concentration (IC₅₀) values for **Ddr1-IN-8** are summarized in the table below.

Target	IC50 Value
DDR1	0.045 μ M (45 nM)
DDR2	0.126 μ M (126 nM)
Data sourced from MedchemExpress and TargetMol.	

Q3: What is the DDR1 signaling pathway?

DDR1 is activated by various types of collagen, which leads to receptor dimerization and autophosphorylation. This phosphorylation creates docking sites for adaptor proteins, initiating several downstream signaling pathways. Key pathways activated by DDR1 include the PI3K/AKT/mTOR, MAPK, and NF- κ B pathways. These pathways are crucial in regulating cell proliferation, survival, migration, and invasion.



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Caption: The DDR1 signaling pathway is activated by collagen and inhibited by **Ddr1-IN-8**.

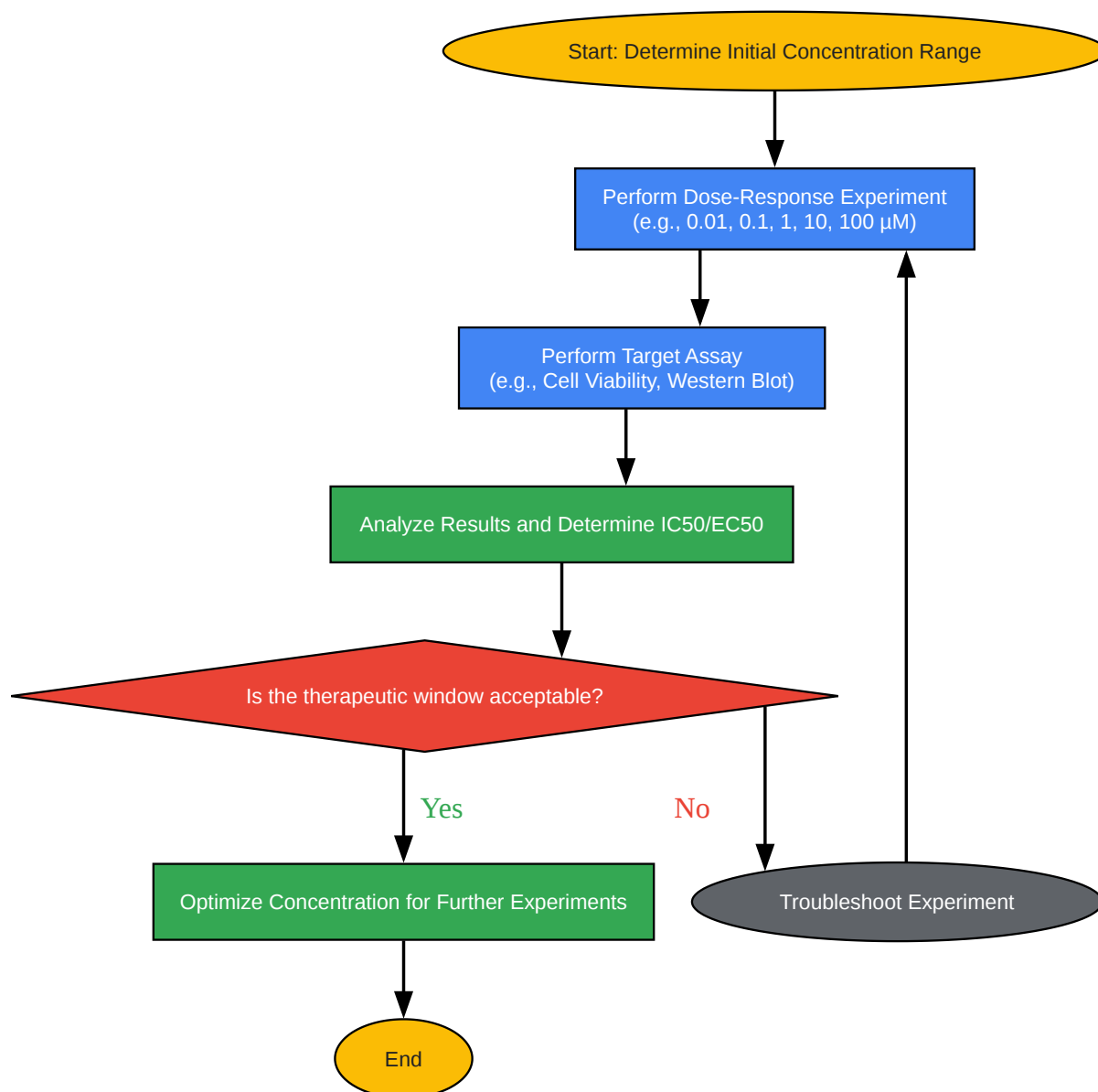
Q4: What are some other inhibitors of DDR1?

Several other small molecule inhibitors have been developed that target DDR1, often with varying degrees of selectivity against other kinases. These include DDR1-IN-1, Imatinib, Dasatinib, and Nilotinib.

Troubleshooting Guides

Optimizing Ddr1-IN-8 Concentration for In Vitro Assays

A critical step for any in vitro experiment is to determine the optimal concentration of the inhibitor. The following guide provides a systematic approach to optimizing **Ddr1-IN-8** concentration for your specific cell line and assay.



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